molecular formula C25H19NO5 B14138284 (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate CAS No. 1211284-16-0

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate

Cat. No.: B14138284
CAS No.: 1211284-16-0
M. Wt: 413.4 g/mol
InChI Key: AQZBMFHYTXHUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a naphthoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate typically involves multiple steps, starting with the preparation of the benzofuran and isoxazole intermediates. One common method for synthesizing isoxazoles involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

For the benzofuran moiety, a typical synthesis might involve the reaction of phenylacetylene with 2-iodophenol in the presence of a base such as K2CO3 and a copper catalyst . The final step involves esterification to form the naphthoate ester, which can be achieved using standard esterification techniques with reagents like ethyl chloroformate and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the ester or isoxazole positions.

Major Products

    Oxidation: Benzofuran-2-one derivatives.

    Reduction: Amines derived from the isoxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate is unique due to the combination of the benzofuran, isoxazole, and naphthoate ester moieties in a single molecule. This unique structure imparts a range of chemical reactivity and potential biological activities that are not commonly found in simpler compounds.

Properties

CAS No.

1211284-16-0

Molecular Formula

C25H19NO5

Molecular Weight

413.4 g/mol

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxynaphthalene-1-carboxylate

InChI

InChI=1S/C25H19NO5/c1-2-28-21-12-11-16-7-3-5-9-19(16)24(21)25(27)29-15-18-14-23(31-26-18)22-13-17-8-4-6-10-20(17)30-22/h3-14H,2,15H2,1H3

InChI Key

AQZBMFHYTXHUEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC3=NOC(=C3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.